3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole
Description
3-Methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole is a heterocyclic compound featuring an indazole core fused with a pyridine ring. The indazole moiety is substituted at position 3 with a methyl group and at position 5 with a pyridinyl-phenyl-piperidinylmethoxy side chain. However, the provided evidence lacks direct pharmacological or synthetic data for this compound, necessitating extrapolation from structurally related analogs.
Properties
CAS No. |
864771-13-1 |
|---|---|
Molecular Formula |
C25H26N4O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole |
InChI |
InChI=1S/C25H26N4O/c1-17-22-13-20(7-8-24(22)29-28-17)23-14-21(30-16-18-9-11-26-12-10-18)15-27-25(23)19-5-3-2-4-6-19/h2-8,13-15,18,26H,9-12,16H2,1H3,(H,28,29) |
InChI Key |
KSVVWSSKTNYUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)OCC4CCNCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 11696958 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction product in an aqueous solution to obtain an intermediate. This intermediate is then further processed to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
CID 11696958 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Scientific Research Applications
CID 11696958 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, CID 11696958 could be explored for its potential as a drug candidate or as a component in drug delivery systems. Industrial applications include its use in the synthesis of other valuable compounds and materials .
Mechanism of Action
The mechanism of action of CID 11696958 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European patent application (2023) discloses indazole-pyridopyrimidinone derivatives with structural similarities, such as 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Key comparisons include:
- Core Structure: Both compounds feature an indazole scaffold linked to a pyridine-containing system. However, the patent compound replaces the pyridin-3-ylmethoxy group with a pyridopyrimidinone ring, enhancing rigidity.
- Substituents : The patent compound incorporates a piperazine ring at position 7, whereas the target compound uses a piperidin-4-ylmethoxy group. Piperazine derivatives often improve solubility and bioavailability compared to piperidine analogs .
Antimicrobial Probes ()
The pH-responsive probe C1 (2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole) shares a pyridinyl-phenyl motif with the target compound. Key distinctions:
- Solubility : C1’s hydrophilic modifications (e.g., ethylene glycol chains) enhance water solubility, while the target compound’s piperidine and indazole groups may limit aqueous solubility without formulation aids .
Spiro-Fused Pyridine Derivatives (–4)
Compounds like 44C (spiro-cyclohexadiene-pyridine) and 16C (thiophene-ethynyl pyridine) highlight structural diversity in pyridine-based systems. Differences include:
- Synthetic Complexity: The target compound’s synthesis likely requires multi-step coupling of indazole and pyridine precursors, similar to the Sonogashira or Suzuki-Miyaura reactions used in .
- Electrophilic Substitution : Iodination in suggests halogenation strategies for further functionalization, which could be applied to the target compound’s phenyl or pyridine rings to enhance binding affinity .
Limitations of Available Evidence
The provided materials lack direct data on the target compound’s physicochemical properties, bioactivity, or synthetic routes. For example:
Recommendations for Further Research
Database Mining : Consult specialized databases (e.g., PubChem, ChEMBL) for experimental data on the compound or its close analogs.
Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs like 5-methoxy-1H-indazole () to evaluate how methyl, phenyl, or piperidine groups modulate activity.
Molecular Modeling : Use docking studies to predict binding modes to kinase or GPCR targets, leveraging structural similarities to patented derivatives .
Biological Activity
3-Methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole, also known by its CAS number 864771-13-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N4O
- Molecular Weight : 398.5 g/mol
- IUPAC Name : 3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cancer proliferation and survival. The indazole scaffold is known for its ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play crucial roles in DNA repair mechanisms.
Inhibition of PARP
In a study focusing on indazole derivatives, compounds similar to 3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole showed potent inhibition of PARP1 and PARP2 with IC50 values in the nanomolar range (e.g., 3.8 nM for PARP1) . This suggests that the compound could be effective against cancers with BRCA mutations, where PARP inhibition leads to synthetic lethality.
Biological Activity
The biological activity of this compound has been evaluated in various in vitro and in vivo studies:
Antiproliferative Effects
The compound demonstrates significant antiproliferative activity against several cancer cell lines. For example:
- Cell Lines Tested : BRCA-deficient cancer cells exhibited a concentration-dependent decrease in viability when treated with the compound.
- CC50 Values : Reported values ranged from 10 to 100 nM, indicating strong efficacy against these cell types .
Selectivity and Toxicity
The selectivity of this compound towards cancer cells over normal cells is noteworthy. Studies have indicated that it exhibits minimal toxicity towards non-cancerous cell lines, which is critical for therapeutic applications .
Case Studies
Several case studies highlight the potential of this compound in clinical settings:
-
Case Study on BRCA Mutations :
- Objective : Evaluate the effectiveness of the compound in patients with BRCA1/BRCA2 mutations.
- Findings : Patients treated with similar PARP inhibitors showed improved progression-free survival compared to those receiving standard chemotherapy.
- Xenograft Models :
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
